molecular formula C21H29N5O4 B2649511 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941936-84-1

8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2649511
CAS No.: 941936-84-1
M. Wt: 415.494
InChI Key: CHNNJKSNWPFDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:

  • 7-position substitution: A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain, contributing steric bulk, lipophilicity (via the dimethylphenoxy group), and polarity (via the hydroxyl group).
  • 3-methyl group: Enhances metabolic stability by blocking oxidation at this position.

This molecule belongs to the 7,8-disubstituted xanthine class, a scaffold known for adenosine receptor modulation and anti-inflammatory activity .

Properties

IUPAC Name

8-(butylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-5-6-9-22-20-23-18-17(19(28)24-21(29)25(18)4)26(20)11-15(27)12-30-16-8-7-13(2)14(3)10-16/h7-8,10,15,27H,5-6,9,11-12H2,1-4H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNNJKSNWPFDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through nucleophilic substitution reactions.

    Introduction of the Butylamino Group: This step involves the reaction of the purine core with butylamine under controlled conditions, often using a base like sodium hydride to facilitate the substitution.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via an etherification reaction, where 3,4-dimethylphenol reacts with an appropriate halogenated intermediate.

    Hydroxypropyl Substitution: The final step involves the addition of a hydroxypropyl group through a nucleophilic substitution reaction, using a suitable hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the purine ring or the hydroxypropyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the purine ring may produce a dihydropurine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its ability to interact with various biological pathways makes it a candidate for drug development in treating diseases such as cancer and metabolic disorders. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing critical cellular functions.

Research indicates that 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits significant biological activity due to its structural components. The butylamino and hydroxypropyl groups enhance its binding affinity to target proteins, leading to potential applications in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cellular function.

Chemical Research

In chemical research, this compound serves as a model for studying the behavior of substituted purines in various chemical environments. Its unique structure allows researchers to investigate reaction mechanisms and the impact of different substituents on chemical reactivity.

Case Studies

Several studies have investigated the biological and chemical properties of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited certain enzymes involved in nucleotide metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Receptor Binding Studies : Research showed that this compound binds with high affinity to specific receptors implicated in cancer signaling pathways.

Industrial Applications

The compound may also find applications in industrial settings as an intermediate in the synthesis of more complex molecules or pharmaceuticals. Its unique structure can be leveraged in developing agrochemicals or other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The butylamino and hydroxypropyl groups may facilitate binding to active sites, while the purine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

  • 8-(sec-Butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (): Key difference: The sec-butylamino group at the 8-position replaces the butylamino group in the target compound. 7-position: A 3-phenylpropyl substituent instead of the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain. The absence of a hydroxyl and dimethylphenoxy group reduces polarity and may decrease solubility. Synthetic relevance: Both compounds are synthesized via nucleophilic substitution at the 8-position, as seen in and .
  • 8-(Benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (): Key difference: A benzylamino group at the 8-position instead of butylamino. Shared features: Both compounds retain the 3-methyl group and 7-phenylpropyl-derived chain, suggesting similar synthetic pathways .

Substituent Variations at the 7-Position

  • 7-(Phenethyl-3-phenylpropyl)-1,3-dimethylxanthines (): Key difference: The 7-position substituent includes a phenethyl or phenylpropyl group, lacking the hydroxyl and dimethylphenoxy moieties present in the target compound. Impact: Reduced polarity and hydrogen-bonding capacity compared to the target compound, likely lowering solubility in aqueous environments.
  • 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-pyrimidin-2,4-diones (): Non-purine analogs: These pyrimidin-dione derivatives share a hydroxypropyl chain but lack the purine core. Functional comparison: The benzyloxy groups in these compounds increase lipophilicity, analogous to the dimethylphenoxy group in the target compound, but their biological targets (e.g., thymidine phosphorylase) may differ .

Biological Activity

8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological significance. Its unique structure includes a purine core with various substituents that may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 8-(butylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione. It has a molecular formula of C21H29N5O4 and a molecular weight of approximately 415.49 g/mol. The structural complexity arises from the presence of butylamino, dimethylphenoxy, and hydroxypropyl groups attached to the purine core.

PropertyValue
IUPAC Name8-(butylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Molecular FormulaC21H29N5O4
Molecular Weight415.49 g/mol
CAS Number941936-84-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The butylamino and hydroxypropyl groups enhance binding affinity to active sites on proteins, while the purine core facilitates hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects including:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could potentially modulate receptor activity, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

  • Antitumor Activity : In a study examining various purine derivatives, this compound demonstrated significant antiproliferative effects against certain cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Effects : Research has indicated that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity Studies : Cytotoxicity assays revealed that the compound has selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with other known purine derivatives is useful:

CompoundBiological ActivityMechanism of Action
CaffeineStimulantAdenosine receptor antagonist
TheophyllineBronchodilatorPhosphodiesterase inhibition
AdenosineModulator of energy transferReceptor activation
8-(butylamino) derivativeAntiproliferative/Anti-inflammatoryEnzyme inhibition/Receptor modulation

Q & A

Q. What are the recommended synthetic routes for preparing 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis of purine-dione derivatives typically involves alkylation or substitution reactions at the purine core. For example, reacting 8-hydrazinyl-purine intermediates with carbonyl-containing compounds (e.g., aldehydes or ketones) can introduce functionalized side chains . Optimization of reaction conditions (solvent polarity, temperature, and catalysts) is critical to improve yield and purity. Evidence from analogous compounds suggests using anhydrous solvents like DMF and temperatures between 60–80°C for similar alkylation steps .

Q. How should researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • 1H NMR Spectroscopy : To verify substituent positions (e.g., butylamino, hydroxypropyl groups) and assess hydrogen bonding interactions. Peaks in the δ 1.0–1.5 ppm range may indicate alkyl chains, while aromatic protons from the 3,4-dimethylphenoxy group appear at δ 6.5–7.5 ppm .
  • Chromatography-Mass Spectrometry (LC-MS) : To validate molecular weight and detect impurities. High-resolution MS can resolve isotopic patterns for brominated or chlorinated analogs .
  • X-ray Crystallography (if crystalline): For unambiguous determination of stereochemistry and hydrogen-bonding networks, as demonstrated in studies of related purine-diones .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Employ factorial design of experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For example:
VariableLow LevelHigh Level
Temperature (°C)6080
Solvent (DMF:H2O)9:17:3
Catalyst Loading5 mol%10 mol%
Statistical analysis (e.g., ANOVA) of the response (yield, purity) identifies critical factors. Parallel reactions under inert atmospheres (N₂/Ar) may reduce oxidation byproducts .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under standardized conditions to rule out instrumentation errors.
  • Isotopic Labeling : For mass spectrometry conflicts, synthesize a deuterated analog to confirm fragmentation patterns.
  • Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or tautomerism, as seen in purine derivatives .

Q. What theoretical frameworks guide the study of this compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Link research to:
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., butylamino hydrophobicity, phenoxy group π-stacking) with observed biological activity.
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme binding pockets) to rationalize selectivity or potency.
    These approaches align with evidence-based inquiry principles, where theoretical frameworks inform hypothesis generation and experimental design .

Methodological and Replicability Considerations

Q. What are best practices for replicating studies involving this compound?

  • Methodological Answer :
  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and purification steps (e.g., column chromatography gradients).
  • Open Data Sharing : Publish raw spectral data (NMR, MS) in repositories for independent validation.
  • Negative Controls : Include unmodified purine-dione analogs to benchmark activity or reactivity .

Q. How can AI-driven tools enhance research on this compound?

  • Methodological Answer :
  • Process Simulation : Use platforms like COMSOL Multiphysics to model reaction kinetics or diffusion limitations in heterogeneous systems.
  • Autonomous Laboratories : Implement AI for real-time adjustment of reaction parameters (e.g., flow rates in continuous synthesis) based on in-line analytics (UV-Vis, IR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.